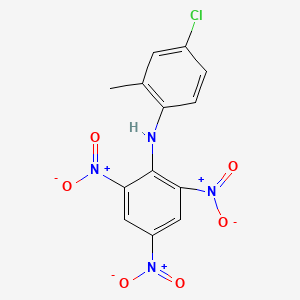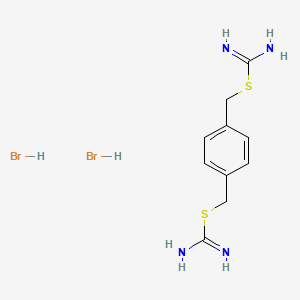![molecular formula C22H17ClF3N3S B11967193 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967193.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of thienopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core.
Substitution Reactions: Introduction of the 4-chloro-3-(trifluoromethyl)phenyl and 4-isopropylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar structures.
Phenyl-substituted Amines: Compounds with similar phenyl and amine substitutions.
Uniqueness
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C22H17ClF3N3S |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H17ClF3N3S/c1-12(2)13-3-5-14(6-4-13)16-10-30-21-19(16)20(27-11-28-21)29-15-7-8-18(23)17(9-15)22(24,25)26/h3-12H,1-2H3,(H,27,28,29) |
Clave InChI |
AOVOJXONRLBXHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


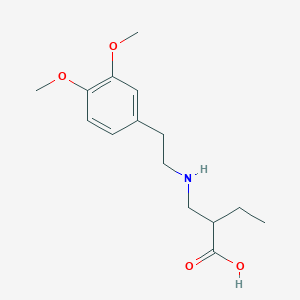

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967131.png)
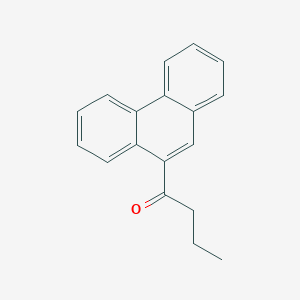
![(5Z)-3-Hexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967153.png)
![5-(2-bromophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11967161.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967169.png)
![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)

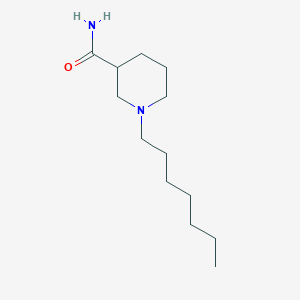
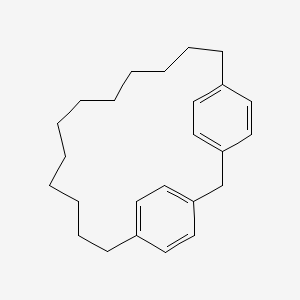
![4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11967186.png)
